Stearic acid, also known as octadecanoic acid, is a saturated long-chain fatty acid. [] It is a waxy solid at room temperature and is naturally occurring in both animal and plant fats. [] In scientific research, stearic acid serves as a common building block in the synthesis of a wide array of compounds, including:
Stearic acid is a widely studied compound in nutrition research due to its neutral impact on plasma cholesterol and other health variables, [] despite being a saturated fatty acid. This neutral impact is partly attributed to its relatively poor absorption compared to other fatty acids, particularly when consumed in specific triacylglycerols like cocoa butter, Salatrims, and tristearin. []
Stearic acid is classified as a long-chain saturated fatty acid. It can be derived from various natural sources, primarily through the hydrolysis of triglycerides found in animal and vegetable fats. The primary sources include:
In terms of chemical classification, stearic acid belongs to the broader category of carboxylic acids, specifically fatty acids.
Stearic acid can be synthesized through several methods:
The purification process often includes distillation to achieve high purity levels, sometimes exceeding 90% for commercial applications .
The molecular structure of stearic acid consists of a long hydrocarbon chain terminated by a carboxylic acid group:
The carbon atoms are arranged in a straight chain with single bonds (saturated), which contributes to its solid state at room temperature. The presence of the carboxylic group (-COOH) imparts acidic properties to the molecule.
Stearic acid participates in several chemical reactions typical of saturated carboxylic acids:
These reactions highlight stearic acid's versatility in organic synthesis and industrial applications.
The mechanism of action for stearic acid primarily revolves around its role as a surfactant and emulsifier due to its amphiphilic nature (having both hydrophilic and hydrophobic properties). In formulations, it acts by:
In biological systems, stearic acid influences cell membrane fluidity and can affect lipid metabolism pathways, contributing to energy storage and signaling processes.
Stearic acid exhibits several notable physical and chemical properties:
Stearic acid has diverse applications across various fields:
Stearic acid's multifunctional nature makes it invaluable across these industries, highlighting its significance beyond just being a simple fatty acid.
Stearic acid has the molecular formula C₁₈H₃₆O₂ and the IUPAC designation octadecanoic acid. Its structure comprises a straight 18-carbon hydrocarbon chain terminating in a carboxylic acid group (–COOH). Key characteristics include:
Table 1: Key Physicochemical Properties of Stearic Acid
Property | Value |
---|---|
Molecular Weight | 284.48 g/mol |
Density (20°C) | 0.9408 g/cm³ |
pKa | 4.50 |
Solubility in Water | 0.0034 g/100 g (30°C) |
Stearic acid occurs widely in animal fats and select vegetable oils. Unlike most saturated fats, it exhibits a neutral effect on LDL cholesterol, complicating its metabolic classification [6] [7].
Primary Sources:
Table 2: Stearic Acid Concentration in Natural Fats
Source | Stearic Acid (%) |
---|---|
Beef Tallow | 25–33% |
Cocoa Butter | ~34% |
Shea Butter | 28–45% |
Palm Oil | 4–8% |
Butterfat | 9–12% |
In commercial production, stearic acid is isolated via saponification of triglycerides or hydrogenation of oleic acid in palm/soy oils [1] [3]. Industrial grades typically contain palmitic acid blends, altering crystallization behavior [9].
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